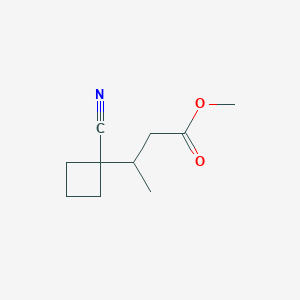

Methyl 3-(1-cyanocyclobutyl)butanoate

Description

Properties

IUPAC Name |

methyl 3-(1-cyanocyclobutyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(6-9(12)13-2)10(7-11)4-3-5-10/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKVAGPCJMNMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1(CCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanocyclobutyl Intermediate Formation

Strecker Reaction Approach

The Strecker reaction is a classical method to introduce cyano groups adjacent to amines or carbonyls. It involves the condensation of an aldehyde (or ketone), an amine, and hydrogen cyanide or a cyanide source. For cyclobutyl derivatives, this can be adapted by using cyclobutanone as the aldehyde equivalent.

Esterification to Form Methyl Ester

The esterification of the carboxylic acid intermediate to the methyl ester is typically performed under acidic or catalytic conditions:

Representative Reaction Conditions and Yields

Detailed Experimental Example from Patent Literature

A specific preparation method for a related cyclobutyl ester includes:

- In a reaction flask under argon, 60 mL anhydrous methanol is cooled in an ice bath.

- 3.1 g chloroacetic chloride (0.04 mol) is added dropwise with stirring.

- Then, 5.3 g of 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylic acid (0.02 mol) is added.

- The mixture is refluxed for 10 hours to ensure complete reaction.

- After concentration under reduced pressure, the residue is extracted with ethyl acetate and water, washed, and concentrated to yield the methyl ester as an off-white powder with 91% yield and 98.8% purity.

Alternative Synthetic Routes and Catalysts

Copper(I) chloride catalysis in DMF solvent with sodium carbonate base has been used for cyclobutyl amine intermediates, which may be adapted for cyanocyclobutyl derivatives.

Mitsunobu reactions and reductive aminations have been employed for modifying cyano-substituted cyclobutyl compounds, but these are more relevant to downstream functionalization rather than initial ester synthesis.

Analytical and Purification Techniques

Purification is commonly achieved by crystallization after adding water or acetic acid-water mixtures to the reaction solution.

Chromatographic purification (flash chromatography, preparative HPLC) is used for high purity isolation.

Spectroscopic methods (NMR, mass spectrometry) confirm structure and purity.

Summary Table of Key Preparation Parameters

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1-cyanocyclobutyl)butanoate has been investigated for its potential therapeutic properties, particularly in cancer treatment. Its structure allows it to interact with various biological targets, making it a candidate for drug development. For instance, compounds similar to this have been noted for their ability to inhibit enzymes involved in cancer cell proliferation, thus reducing tumor growth .

Biochemical Probes

The compound is utilized as a biochemical probe to study enzyme interactions and metabolic pathways. It can bind to specific receptors or enzymes, modulating their activity. This property is essential for understanding the mechanisms of diseases and developing targeted therapies .

Plant Biology

Recent studies have shown that methyl 3-(1-cyanocyclobutyl)butanoate can enhance stress tolerance in plants, particularly under abiotic stress conditions. This application is crucial for improving agricultural yields and developing resilient crop varieties .

Case Study 1: Anti-Cancer Activity

A study explored the efficacy of methyl 3-(1-cyanocyclobutyl)butanoate in inhibiting the proliferation of cancer cells. The compound demonstrated significant anti-proliferative effects on various cancer cell lines, leading to further investigations into its mechanism of action and potential as an anti-cancer agent .

Case Study 2: Enzyme Inhibition

In another research effort, the compound was evaluated for its ability to inhibit specific enzymes linked to cancer progression. The results indicated that methyl 3-(1-cyanocyclobutyl)butanoate could effectively modulate these enzymes, presenting a promising avenue for therapeutic development .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential anti-cancer properties | Inhibits cancer cell proliferation |

| Biochemical Probes | Studies enzyme interactions | Modulates activity of specific receptors |

| Plant Biology | Enhances stress tolerance in plants | Improves yield under abiotic stress conditions |

Mechanism of Action

The mechanism of action of Methyl 3-(1-cyanocyclobutyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The cyanocyclobutyl group may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(1-cyanocyclobutyl)butanoate with structurally related compounds from the evidence:

*Hypothetical data inferred from structural analogs. †Estimated based on substituents (cyclobutane: C₄H₇, cyano: CN, butanoate: C₄H₇O₂). ‡Calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Key Observations:

Cyclobutane vs.

Cyano Group Impact: The cyano group introduces electron-withdrawing effects, enhancing electrophilicity at the cyclobutane ring compared to hydroxyl or benzoylamino substituents in analogs .

Chirality: While (S)-(+)-Ethyl 3-hydroxybutanoate exhibits enantioselectivity, the target compound’s planar cyclobutane ring may limit chiral centers unless asymmetric synthesis is employed .

Biological Activity

Methyl 3-(1-cyanocyclobutyl)butanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

Methyl 3-(1-cyanocyclobutyl)butanoate can be synthesized through the Strecker reaction, which involves the condensation of an aldehyde, an amine, and hydrogen cyanide. This method allows for the generation of α-amino carbonitriles and is notable for its ability to produce diverse compounds in a one-pot reaction, making it advantageous for pharmaceutical applications .

Biological Activity

The biological activity of Methyl 3-(1-cyanocyclobutyl)butanoate has not been extensively documented in major studies. However, related compounds derived from similar synthetic pathways have shown significant potential in various biological assays. The following sections summarize findings from relevant literature.

Antimicrobial Activity

Certain derivatives of cyclobutane compounds have demonstrated antimicrobial properties. For example, studies on methacrylate polymers with cyclobutane rings have indicated that modifications can lead to enhanced antimicrobial activity . While specific data on Methyl 3-(1-cyanocyclobutyl)butanoate is limited, its structural similarities suggest potential for similar effects.

Antitumor Properties

The compound's structural features may also play a role in antitumor activity. Compounds that interact with key proteins involved in tumor growth have been explored as potential therapeutic agents. For instance, the inhibition of MYC protein interactions has been a focus for developing antitumor strategies . While direct studies on Methyl 3-(1-cyanocyclobutyl)butanoate are lacking, its ability to potentially disrupt protein interactions could be hypothesized based on its chemical structure.

Study on Related Compounds

A study investigating salicylic acid-derived sulfonamides revealed that compounds with structural similarities to Methyl 3-(1-cyanocyclobutyl)butanoate exhibited significant binding affinities to oncogenic proteins like MYC. These interactions were characterized using biochemical assays that measured the displacement of labeled probes from target proteins . Although this study did not directly test Methyl 3-(1-cyanocyclobutyl)butanoate, it highlights the potential for related compounds to influence biological pathways critical for cancer progression.

Table: Summary of Biological Activities of Related Compounds

Q & A

Basic: What synthetic methodologies are validated for Methyl 3-(1-cyanocyclobutyl)butanoate?

Methodological Answer:

Synthesis can be adapted from protocols for structurally similar cyclobutane-containing esters. For example, EP 4374877 A2 details alkylation of a cyclobutane precursor with trifluoroethylamine in THF using DIEA as a base at 60°C for 24–27 hours . Key steps include:

- Precursor Functionalization : Introduce the cyanocyclobutyl group via nucleophilic substitution or coupling reactions.

- Esterification : React with methyl butanoate derivatives under mild acidic/basic conditions.

- Purification : Use C18 reverse-phase chromatography (acetonitrile/water gradient) or silica gel chromatography (hexane/ethyl acetate), achieving >95% purity .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

Stereoselectivity may require chiral catalysts or auxiliaries. highlights using template-based relevance heuristics (e.g., REAXYS, PISTACHIO) to predict feasible routes. Computational modeling (DFT/B3LYP) optimizes transition-state geometry, while asymmetric catalysis (e.g., chiral Lewis acids) can induce enantioselectivity. Experimental validation via chiral HPLC or NMR with chiral shift reagents is critical .

Basic: What analytical techniques confirm structure and purity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies cyclobutane ring protons (δ 2.5–3.5 ppm) and ester carbonyl (δ 170–175 ppm). used 2D NMR (COSY, HSQC) to resolve stereoisomers .

- LCMS/HPLC : Retention times and mass spectra (e.g., [M+H]+ ion) validate molecular weight. EP 4374877 A2 reports LCMS parameters: C18 column, 0.1% formic acid in H2O/MeCN gradient .

- HRMS : Exact mass determination (e.g., ±0.001 Da accuracy) confirms molecular formula.

Advanced: How to resolve conflicting spectroscopic data for derivatives?

Methodological Answer:

Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic effects (e.g., ring puckering in cyclobutane). Use:

- Variable-Temperature NMR : Probe conformational exchange (e.g., coalescence temperatures).

- DFT Calculations : Compare experimental vs. simulated chemical shifts.

- X-ray Crystallography : Resolve ambiguities via solid-state structure determination, as done in for similar esters .

Basic: What stability protocols are recommended for storage?

Methodological Answer:

- Storage Conditions : -20°C under argon, with desiccants (moisture sensitivity).

- Stability Monitoring : Periodic HPLC analysis (e.g., acetonitrile/water gradients) to detect hydrolysis. emphasizes handling in certified fume hoods and avoiding prolonged light exposure .

Advanced: How does the cyano group influence reactivity in nucleophilic additions?

Methodological Answer:

The electron-withdrawing cyano group enhances electrophilicity at the cyclobutane β-carbon. Computational studies (e.g., NBO analysis via Gaussian) quantify charge distribution. Experimentally, kinetic studies under varied pH and nucleophile concentrations (e.g., using NaCNBH3) reveal rate dependencies. ’s BKMS_METABOLIC database predicts plausible intermediates .

Basic: What purification strategies remove common byproducts?

Methodological Answer:

- Reverse-Phase Chromatography : Effective for polar impurities (e.g., unreacted cyanocyclobutane precursors) using C18 columns () .

- Silica Gel Chromatography : Separates nonpolar byproducts (e.g., methyl esters) with hexane/ethyl acetate (80:20 → 50:50) .

Advanced: Can computational tools predict metabolic pathways?

Methodological Answer:

Yes. Tools like PISTACHIO_RINGBREAKER ( ) model ring-opening reactions, while BKMS_METABOLIC predicts cytochrome P450-mediated oxidation. Validate with in vitro assays (e.g., liver microsomes) and correlate with HRMS fragmentation patterns .

Basic: What solvents optimize reaction yields?

Methodological Answer:

- Polar Aprotic Solvents : THF or DMF () enhance nucleophilicity in alkylation steps .

- Low-Temperature Conditions : 0°C for acid-sensitive intermediates (e.g., cyclobutane ring opening prevention) .

Advanced: How to design kinetic studies for cyclobutane ring strain effects?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.